molecular formula C14H15N5OS2 B2675887 3-(((4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol CAS No. 477526-86-6

3-(((4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol

Cat. No.: B2675887
CAS No.: 477526-86-6
M. Wt: 333.43
InChI Key: GRBLJUNJLKBAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases. Dysregulation of the FGFR signaling pathway is implicated in a wide range of cancers, making it a critical target for oncological research. This compound exhibits strong inhibitory activity, particularly against FGFR1, FGFR2, and FGFR3, and has been shown to effectively suppress downstream signaling cascades such as the MAPK and PI3K/AKT pathways, which are vital for cell proliferation, survival, and angiogenesis. Its primary research value lies in investigating the mechanisms of tumorigenesis in FGFR-driven cancers and evaluating the efficacy of targeted therapeutic strategies. Preclinical studies highlight its utility in suppressing the growth of cancer cell lines and xenograft models that harbor FGFR amplifications or mutations. Researchers utilize this inhibitor to explore resistance mechanisms to FGFR-targeted therapy and to develop rational combination treatment regimens. By precisely inhibiting FGFR kinase activity, this compound serves as an essential tool for dissecting complex signal transduction networks and advancing the development of novel anticancer agents.

Properties

IUPAC Name

5-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS2/c15-12-11-8-3-1-2-4-9(8)22-13(11)17-14(16-12)21-6-7-5-10(20)19-18-7/h5H,1-4,6H2,(H2,15,16,17)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBLJUNJLKBAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC4=CC(=O)NN4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol typically involves multiple steps. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized via the cyclization of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene . This intermediate is then reacted with various reagents to introduce the pyrazole moiety and other functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(((4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds containing the pyrazole ring have been shown to inhibit tubulin polymerization, which is critical in cancer cell proliferation. This suggests that 3-(((4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol may also possess similar antitumor activity through mechanisms involving microtubule dynamics .

Antiviral Properties

Research into related pyrazole derivatives has revealed promising antiviral activities. For example, compounds designed from similar frameworks have demonstrated efficacy against various viruses by disrupting viral replication processes. The potential for this compound to act as an antiviral agent warrants further investigation into its mechanism of action and efficacy against specific viral targets .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step synthetic routes involving the formation of the pyrazole and thienopyrimidine components. Variations in the synthesis can lead to different derivatives that may enhance or modify biological activity.

Derivative Biological Activity Reference
Compound AAntitumor
Compound BAntiviral
Compound CAnti-inflammatory

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of pyrazole derivatives, it was found that modifications to the phenyl moiety significantly affected the compounds' ability to inhibit cancer cell growth. The structure of this compound suggests it may similarly influence tumor cell dynamics through its unique structure.

Case Study 2: Antiviral Potential

Another research effort focused on the antiviral properties of related compounds demonstrated that subtle changes in molecular structure could lead to enhanced efficacy against specific viral strains. The findings suggest that this compound might be optimized for better antiviral activity through targeted modifications.

Mechanism of Action

The mechanism of action of 3-(((4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For example, it can bind to microtubules, inhibiting their polymerization and thus disrupting cell division . This makes it a potential anticancer agent. The compound may also interact with other proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
3-(((4-Amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol (Target) Benzo[4,5]thieno[2,3-d]pyrimidine Thio-methyl-pyrazole ~432.5 (estimated) Potential kinase inhibition
4-(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-amine Benzo[4,5]thieno[2,3-d]pyrimidine Methoxy-tetrahydroquinoline 407.5 Kinase inhibition (IC₅₀ ~50 nM)
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine Benzyl, chloro 324.2 Antimicrobial activity (unreported)

Research Implications and Limitations

  • Structural Advantages : The pyrazole-thioether group in the target compound may improve solubility compared to methoxy or benzyl-substituted analogues, though this requires experimental confirmation.
  • Gaps in Data: Limited pharmacological profiling of the target compound hinders direct comparisons. Further studies using assays like MTT () or kinase-specific protocols are needed .
  • Synthetic Challenges : Thioether linkages (as in the target compound) often require controlled reaction conditions to avoid oxidation or side reactions, which may complicate large-scale synthesis .

Biological Activity

The compound 3-(((4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol is a complex organic molecule that exhibits significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the thieno[2,3-d]pyrimidine scaffold : This is typically achieved through cyclization reactions involving thioureas and amines.
  • Introduction of the pyrazole ring : This can be accomplished via condensation reactions with hydrazines or related compounds.
  • Thiomethylation : The introduction of the thioether group is crucial for enhancing biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that derivatives of the thieno[2,3-d]pyrimidine scaffold possess anti-inflammatory properties. For example:

  • Compounds similar to 4-amino derivatives have shown efficacy in inhibiting the NF-κB and MAPK signaling pathways in macrophages, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • In vivo studies demonstrated that certain derivatives significantly reduced paw edema in rat models, comparable to established anti-inflammatory drugs like Indomethacin .

2. Anticancer Properties

The compound exhibits promising anticancer activity:

  • It has been shown to induce microtubule depolymerization and inhibit cell proliferation in various cancer cell lines, including MDA-MB-231 (breast cancer) and MDA-MB-435 .
  • The IC50 values for these compounds indicate potent antiproliferative effects, with some derivatives demonstrating IC50 values as low as 19 nM .

3. Antimicrobial Activity

Compounds within this structural class have also been evaluated for antimicrobial properties:

  • Preliminary studies suggest that they possess activity against a range of bacterial strains and fungi, further expanding their potential therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Substituents at specific positions on the thieno[2,3-d]pyrimidine ring can enhance anti-inflammatory and anticancer activities.
  • Electron-donating groups improve binding affinity to target proteins involved in inflammatory responses .

Case Studies

Several studies have highlighted the biological potential of similar compounds:

StudyCompoundActivityIC50/EC50
A6Anti-inflammatoryComparable to Indomethacin
4Anticancer (MDA-MB-435)19 nM
VariousAntimicrobialVaries by strain

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(((4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving heterocyclic amines and thiol-containing intermediates. For example, solvent-free one-pot synthesis under reflux conditions (commonly in 1,4-dioxane or ethanol) is effective for analogous pyrimidine derivatives. Key steps include:

  • Condensation of barbituric acid derivatives with aldehydes and pyrazol-5-amines .
  • Thioether formation via nucleophilic substitution at the pyrimidine sulfur position, followed by purification via recrystallization (e.g., DMF-EtOH mixtures) .
    • Critical Parameters : Reaction temperature (70–100°C), stoichiometric ratios of amines/thiols, and use of catalysts like triethylamine to enhance yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectral and analytical techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., pyrazole C-OH at ~160 ppm, thieno-pyrimidine S-C-NH2_2 at ~120 ppm) .
  • IR : Confirm functional groups (e.g., -OH stretch at 3200–3500 cm1^{-1}, C=S at 1100–1250 cm1^{-1}) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (e.g., thieno-pyrimidine and pyrazole groups are linked to kinase inhibition or antimicrobial activity):

  • Antibacterial : Disk diffusion or MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Antioxidant : DPPH radical scavenging assays to assess phenolic -OH reactivity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can solubility limitations of this compound be addressed for in vivo studies?

  • Methodological Answer :

  • Co-solvents : Use DMF-EtOH (1:1) or PEG-400 for aqueous solubility enhancement .
  • Salt Formation : React the pyrazole -OH group with Na+^+/K+^+ to improve hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .

Q. What strategies resolve contradictory bioactivity data across studies?

  • Methodological Answer :

  • Dose Optimization : Re-evaluate activity at lower concentrations (e.g., 0.1–10 µM) to rule out nonspecific toxicity .
  • Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to kinases or DNA topoisomerases .
  • Batch Reproducibility : Verify purity via HPLC (>95%) and assess stereochemical consistency (e.g., chiral HPLC for enantiomers) .

Q. How can reaction mechanisms for thioether formation be experimentally validated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via TLC/UV-Vis to identify rate-determining steps .
  • Isotopic Labeling : Use 34S^{34}S-labeled thiols to track sulfur incorporation via mass spectrometry .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and activation energies .

Q. What frameworks guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • SAR Analysis : Modify substituents on the pyrazole (e.g., -OH → -OCH3_3) or thieno-pyrimidine (e.g., -NH2_2 → -NHR) to assess impact on bioactivity .
  • Hybrid Scaffolds : Integrate coumarin or triazole moieties (e.g., via Click chemistry) to exploit synergistic effects .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported antibacterial efficacy?

  • Methodological Answer :

  • Strain-Specificity : Test across diverse bacterial strains and include positive controls (e.g., ciprofloxacin) .
  • Biofilm Assays : Evaluate anti-biofilm activity via crystal violet staining to differentiate bactericidal vs. anti-adhesion effects .

Q. What statistical approaches are recommended for multi-variable experimental designs?

  • Methodological Answer :

  • Factorial Design : Use split-split plot models to account for variables like solvent, temperature, and catalyst .
  • ANOVA : Analyze variance across replicates (n ≥ 3) with post-hoc Tukey tests for significance (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.